

Populoside: A Technical Guide to its Physical and Chemical Properties for Researchers

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Compound of Interest

Compound Name: *Populoside*

Cat. No.: *B15290935*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a naturally occurring phenolic glycoside found in various *Populus* species, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **Populoside**, with a primary focus on the most commonly cited compound, Populin (CAS 99-17-2). It also delves into its biological activities, including its role as an aldose reductase inhibitor and its anti-inflammatory effects mediated through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Populoside, also known as Populin or Salicin benzoate, is a well-characterized phenolic glycoside. It is important to note that the term "**Populoside**" has also been associated with a different compound (CAS 26632-35-9, C₂₂H₂₄O₁₀). This guide will focus on Populin (CAS 99-17-2, C₂₀H₂₂O₈), for which more extensive data is available.

Quantitative Data Summary

Property	Value	References
Molecular Formula	C20H22O8	[1]
Molecular Weight	390.38 g/mol	[1]
CAS Registry Number	99-17-2	[1]
Melting Point	Not available in search results	
Boiling Point	Not available in search results	
Solubility	Readily soluble in alcohol and hot water; sparingly soluble in cold water; almost insoluble in ether.	[2]
UV Absorption Maxima	262 nm, 330 nm	[3]

Spectral Data

Detailed spectral data for **Populoside** (Populin) is not widely available in the public domain. The following provides an overview of expected spectral characteristics based on its chemical structure and available information.

- **¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum of **Populoside** would be expected to show signals corresponding to the aromatic protons of the salicyl and benzoyl groups, the anomeric proton of the glucose moiety, and other sugar protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the benzoate group, the aromatic carbons, and the carbons of the glucose unit.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Populoside** would likely exhibit characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H stretching, a carbonyl (C=O) group from the benzoate ester, and C-O stretching vibrations from the glycosidic bond and alcohol functionalities.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum of **Populoside** in a suitable solvent like methanol would be expected to show absorption bands corresponding to the electronic

transitions within the aromatic rings of the salicyl and benzoyl moieties. The reported absorption maxima are at 262 nm and 330 nm[3].

Experimental Protocols

Extraction of Phenolic Compounds from Populus Bark

The following is a general protocol for the sequential extraction of phenolic compounds, including **Populoside**, from Populus bark using a Soxhlet apparatus. This method allows for the separation of compounds based on their polarity.

Materials:

- Milled poplar bark (particle size < 0.2 mm)
- Cellulose extraction thimble
- Soxhlet extractor
- Heating mantle
- Rotary evaporator
- Solvents: n-hexane, dichloromethane, ethyl acetate, methanol, water

Procedure:

- Place approximately 20 g of the milled poplar bark into a cellulose extraction thimble.
- Position the thimble inside the Soxhlet extractor.
- Sequentially extract the bark with 250 mL of each solvent for 24 hours, starting with the least polar solvent (n-hexane) and progressing to the most polar (water). The solvent order is: n-hexane, dichloromethane, ethyl acetate, methanol, and water.
- After each 24-hour extraction, concentrate the solvent extract using a rotary evaporator at 40°C to obtain an oily residue.
- The resulting extracts can then be further analyzed and purified to isolate **Populoside**.

Purification of Populoside

Further purification of **Populoside** from the crude extracts typically involves chromatographic techniques. While a specific, detailed protocol for **Populoside** is not readily available, a general approach using column chromatography is outlined below.

Materials:

- Crude extract containing **Populoside** (e.g., the methanolic or ethyl acetate extract from the Soxhlet procedure)
- Silica gel or a suitable polyamide resin for column chromatography
- Elution solvents (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane)
- Glass column
- Fraction collector
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp for visualization

Procedure:

- Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.
- Pack the slurry into the glass column to create a uniform chromatographic bed.
- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
- Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent mixture.
- Collect fractions of the eluate using a fraction collector.

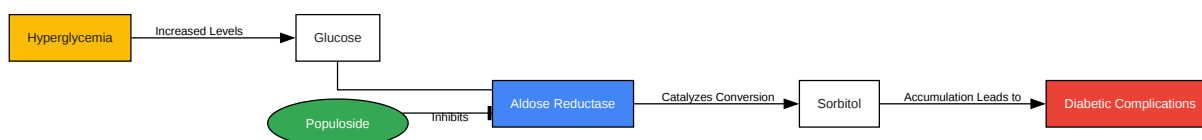
- Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.
- Combine the fractions containing the purified **Populoside**, as identified by comparison with a standard if available, or by further spectroscopic analysis.
- Evaporate the solvent from the combined fractions to obtain the purified compound.

Biological Activity and Signaling Pathways

Populoside has demonstrated notable biological activities, particularly as an aldose reductase inhibitor and as an anti-inflammatory agent.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By reducing excess glucose to sorbitol, this pathway can lead to osmotic stress and cellular damage. **Populoside** has been identified as an inhibitor of aldose reductase, suggesting its potential in mitigating such complications.



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Caption: Inhibition of the Polyol Pathway by **Populoside**.

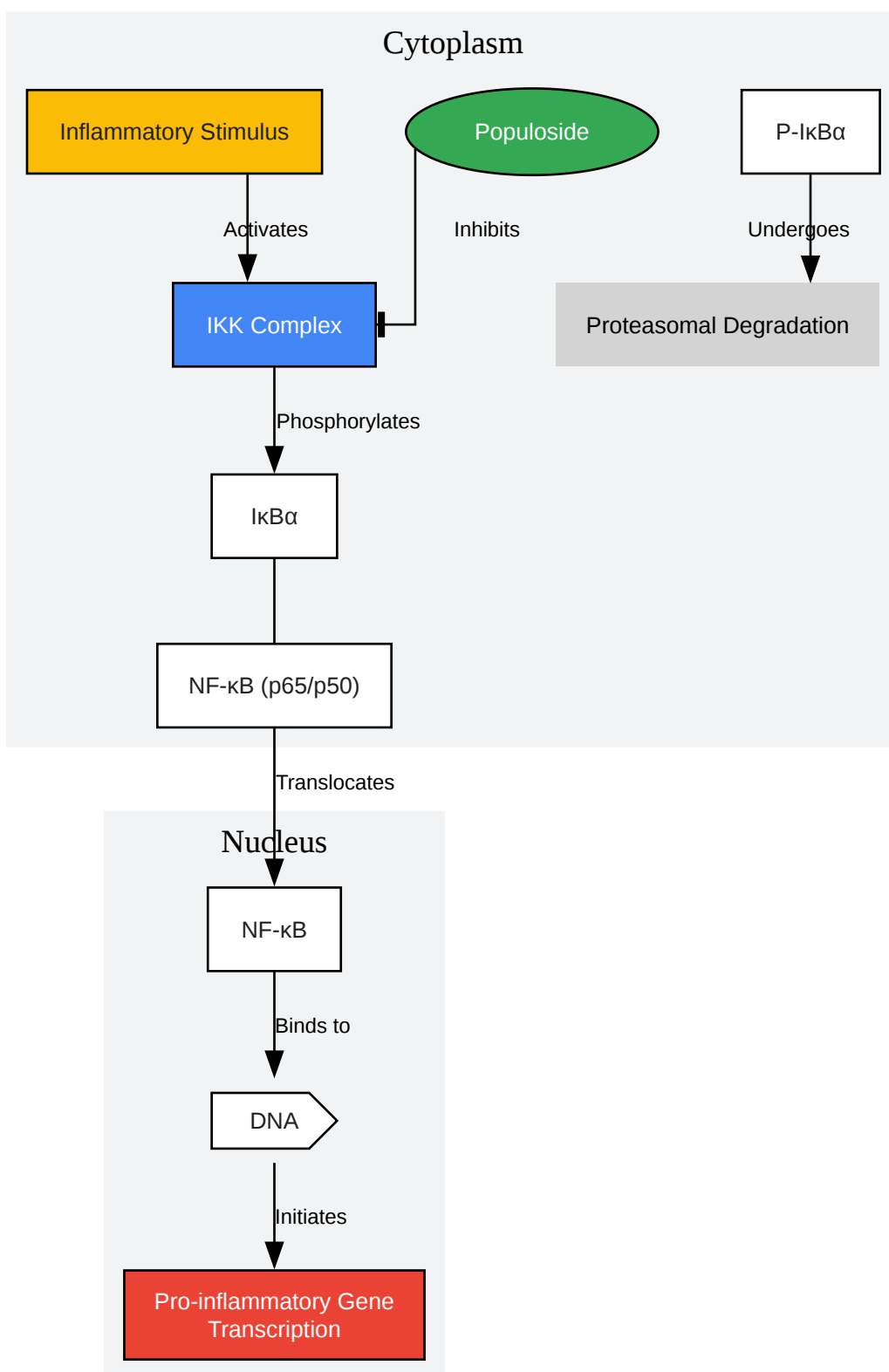
Anti-inflammatory Activity via NF- κ B and p38/JNK Signaling

Studies on *Populus deltoides* leaf extract, which contains **Populoside**, have indicated that its anti-inflammatory effects are mediated through the modulation of the Nuclear Factor-kappa B

(NF- κ B) and the p38/c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways[1][4]. These pathways are crucial in the inflammatory response.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The Populus extract has been shown to inhibit the phosphorylation of I κ B α and the nuclear translocation of the p65 subunit of NF- κ B[1][4].

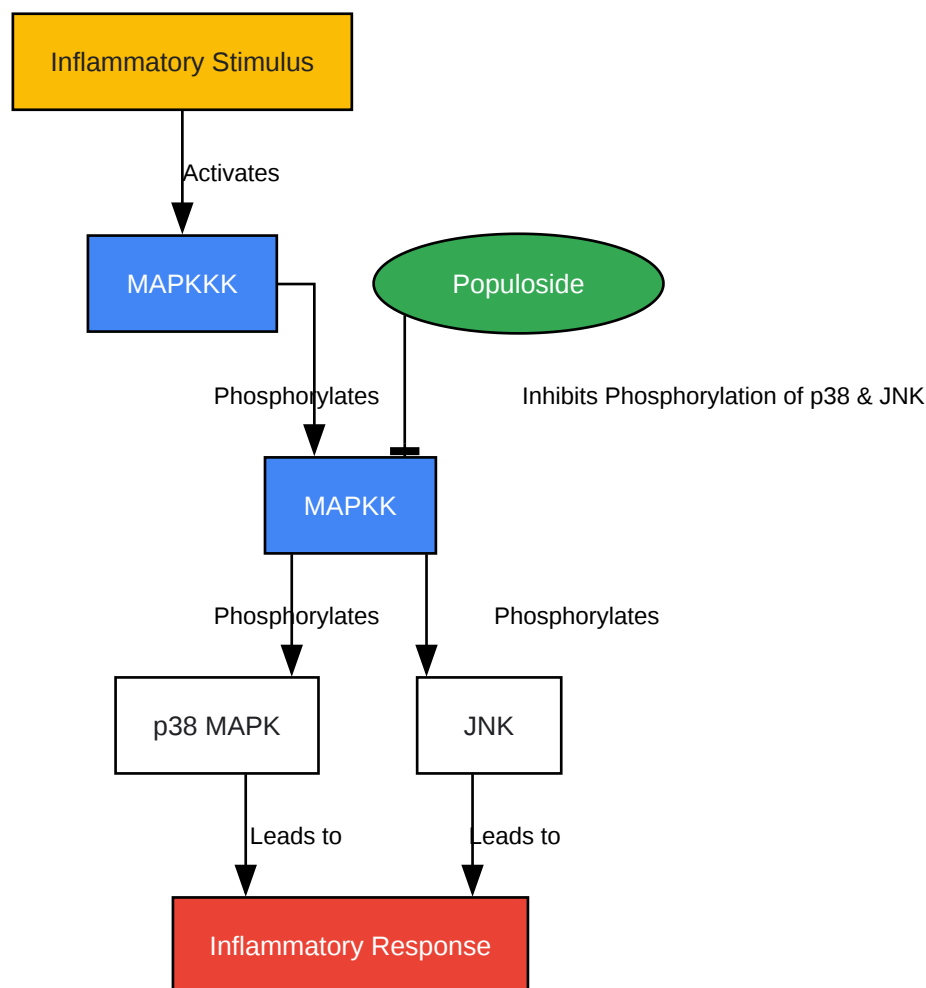


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Caption: **Populoside's** Inhibition of the NF-κB Signaling Pathway.

p38/JNK MAPK Signaling Pathway

The MAPK pathways, including p38 and JNK, are also key players in the inflammatory cascade, regulating the production of inflammatory cytokines. The Populus extract has been demonstrated to decrease the phosphorylation of both p38 and JNK, thereby attenuating the inflammatory response[1][4].



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Caption: **Populoside's** Modulation of the p38/JNK MAPK Pathway.

Conclusion

Populoside (Populin) is a phenolic glycoside with well-defined physicochemical properties and significant biological potential. Its ability to inhibit aldose reductase and modulate key inflammatory signaling pathways, such as NF- κ B and p38/JNK, makes it a compelling

candidate for further investigation in the development of novel therapeutics for diabetic complications and inflammatory disorders. While more research is needed to fully elucidate its complete spectral characteristics and to establish standardized protocols for its isolation and purification, the information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon.

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